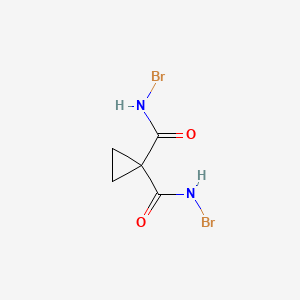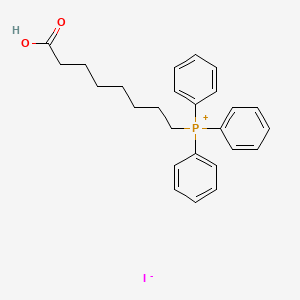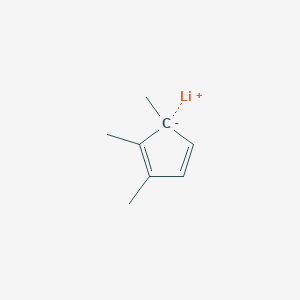
lithium;1,2,5-trimethylcyclopenta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;1,2,5-trimethylcyclopenta-1,3-diene is an organometallic compound that features a lithium ion coordinated to a 1,2,5-trimethylcyclopenta-1,3-diene ligand. This compound is part of the broader class of cyclopentadienyl complexes, which are known for their stability and versatility in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1,2,5-trimethylcyclopenta-1,3-diene typically involves the reaction of 1,2,5-trimethylcyclopenta-1,3-diene with a lithium reagent. One common method is the reaction of the diene with n-butyllithium in an inert atmosphere, such as nitrogen or argon, to prevent oxidation . The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial Production Methods
This includes using larger reactors and ensuring stringent control over reaction conditions to maintain product quality and consistency .
Análisis De Reacciones Químicas
Types of Reactions
Lithium;1,2,5-trimethylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different organometallic species.
Substitution: The lithium ion can be substituted with other metal ions, leading to the formation of new complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Transition metal halides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions include various metallocenes and substituted cyclopentadienyl complexes, which are valuable in catalysis and materials science .
Aplicaciones Científicas De Investigación
Lithium;1,2,5-trimethylcyclopenta-1,3-diene has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of metallocenes and other organometallic compounds.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing into its potential use in drug development.
Industry: It is used in the production of catalysts and advanced materials
Mecanismo De Acción
The mechanism by which lithium;1,2,5-trimethylcyclopenta-1,3-diene exerts its effects involves the coordination of the lithium ion to the diene ligand. This coordination stabilizes the compound and allows it to participate in various chemical reactions. The molecular targets and pathways involved include interactions with other metal ions and organic molecules, leading to the formation of new complexes and materials .
Comparación Con Compuestos Similares
Similar Compounds
Lithium cyclopentadienide: Similar in structure but lacks the methyl groups on the cyclopentadiene ring.
2,5,5-trimethylcyclopenta-1,3-diene: Similar diene structure but without the lithium ion
Uniqueness
Lithium;1,2,5-trimethylcyclopenta-1,3-diene is unique due to the presence of both the lithium ion and the 1,2,5-trimethylcyclopenta-1,3-diene ligand. This combination imparts specific chemical properties that make it valuable in various applications, particularly in the synthesis of organometallic compounds and catalysts .
Propiedades
Número CAS |
119388-53-3 |
|---|---|
Fórmula molecular |
C8H11Li |
Peso molecular |
114.1 g/mol |
Nombre IUPAC |
lithium;1,2,5-trimethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C8H11.Li/c1-6-4-5-7(2)8(6)3;/h4-5H,1-3H3;/q-1;+1 |
Clave InChI |
GMUBONBSIDPLGL-UHFFFAOYSA-N |
SMILES canónico |
[Li+].C[C-]1C=CC(=C1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


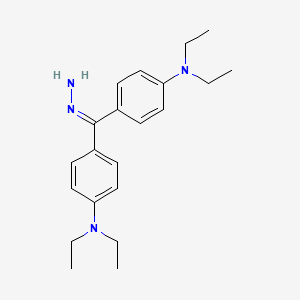
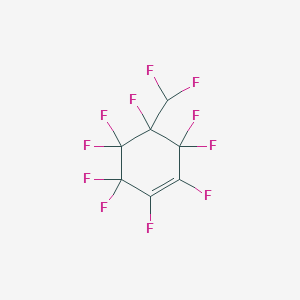
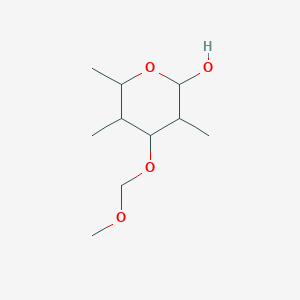
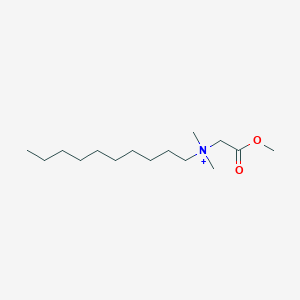

![N-{[3-(Trifluoromethyl)benzene-1-sulfonyl]oxy}hexan-1-amine](/img/structure/B14301668.png)
![11-[(5,6-Diphenyl-1,2,4-triazin-3-YL)amino]undecan-1-OL](/img/structure/B14301673.png)
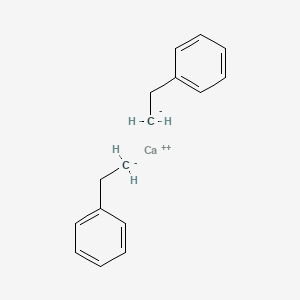
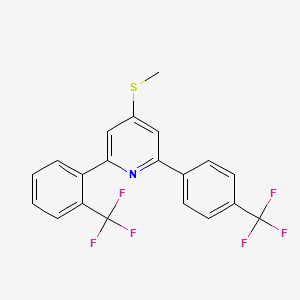
![Hexyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14301686.png)
